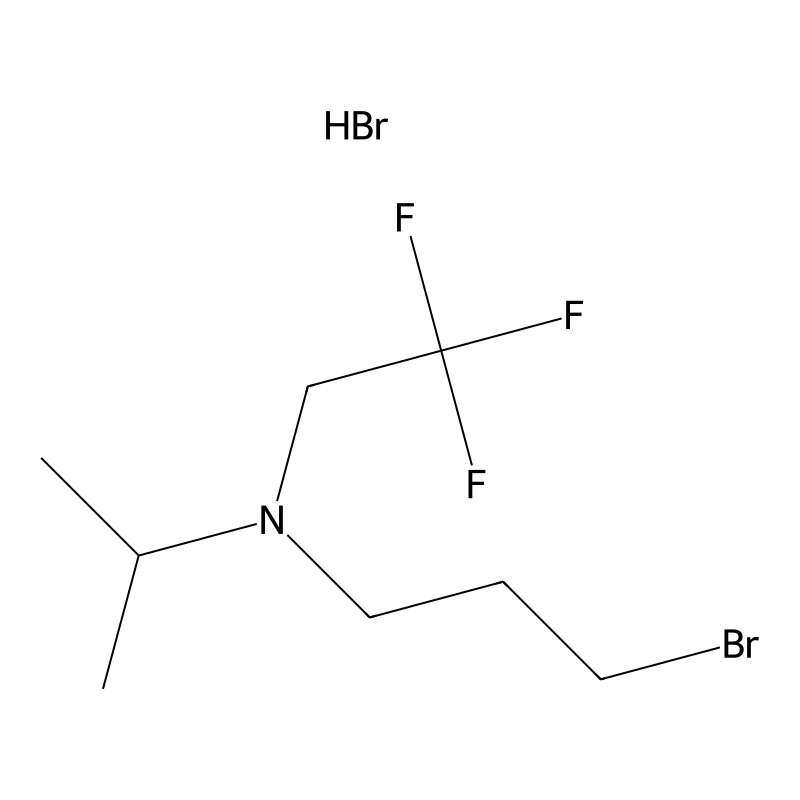

(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One related compound, “3-Bromopropylamine hydrobromide”, is commonly used as a reagent to introduce the propylamine group to the molecular skeleton . Some of the other reported applications include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .

(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is a complex organic compound classified as a brominated amine. It features a bromine atom and a trifluoroethyl group, which are indicative of its potential applications in various chemical and pharmaceutical contexts. The compound has the molecular formula and a molar mass of approximately 343.03 g/mol . Its structure suggests that it may be synthesized for specific research purposes, although detailed origins remain unclear.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Alkylation Reactions: The amino group can undergo alkylation with various electrophiles, potentially leading to diverse derivatives.

- Reactions with Acids: As a hydrobromide salt, it can react with bases to regenerate the free amine and form other salts.

While specific biological activity data for (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is limited, compounds with similar structures often exhibit significant pharmacological properties. Brominated amines are known for their potential use in drug development due to their ability to interact with biological targets. Further research is necessary to elucidate its specific biological effects.

Synthesis of (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide typically involves multi-step synthetic pathways:

- Starting Materials: The synthesis may begin with readily available bromopropane derivatives.

- Formation of the Amino Group: A reaction involving an amine precursor and the brominated alkane under controlled conditions.

- Hydrobromide Formation: The final step often involves treatment with hydrobromic acid to form the hydrobromide salt .

This compound could have multiple applications across various fields:

- Pharmaceuticals: Potential use in drug development due to its unique structural features.

- Chemical Research: Useful as a reagent for introducing propylamine groups into other molecular frameworks.

- Material Science: May find applications in synthesizing novel materials or polymers due to its functional groups.

Similar Compounds

Several compounds share structural similarities with (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide. Here are some notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 3-Bromopropylamine hydrobromide | Contains a simple propylamine group | Commonly used as a reagent |

| 2,2,2-Trifluoroethylamine | Lacks the bromopropyl substituent | Known for its fluorinated properties |

| Propan-2-ylamine | Simpler structure without halogenation | Often used in organic synthesis |

Uniqueness

The uniqueness of (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide lies in its combination of brominated and trifluorinated groups, which may enhance its reactivity and selectivity in

(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide represents a sophisticated tertiary amine compound characterized by its incorporation of three distinct alkyl substituents attached to a central nitrogen atom. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, where the longest carbon chain determines the base name, and substituents are listed alphabetically as prefixes. The compound features a 3-bromopropyl group (BrCH₂CH₂CH₂-), a propan-2-yl group (isopropyl, (CH₃)₂CH-), and a 2,2,2-trifluoroethyl group (CF₃CH₂-) all bonded to the nitrogen center.

The molecular formula of the free base would be C₈H₁₅BrF₃N, while the hydrobromide salt form adds an additional bromide ion and proton, resulting in C₈H₁₆Br₂F₃N. The compound belongs to the broader class of organofluorine compounds, specifically trifluoroethylamine derivatives, which have gained significant attention in medicinal chemistry due to their unique physicochemical properties. The presence of the hydrobromide salt form enhances water solubility compared to the free base, facilitating handling and purification processes in laboratory and industrial settings.

Related compounds in the literature include simpler analogues such as propan-2-yl(2,2,2-trifluoroethyl)amine, which has been documented with the molecular formula C₅H₁₀F₃N and serves as a structural precursor to more complex derivatives. The nomenclature follows established protocols for naming tertiary amines, where each substituent is identified and the central nitrogen atom serves as the focal point for the molecular architecture.

| Property | Value |

|---|---|

| Molecular Formula (free base) | C₈H₁₅BrF₃N |

| Molecular Formula (hydrobromide salt) | C₈H₁₆Br₂F₃N |

| IUPAC Name | (3-bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide |

| Functional Groups | Tertiary amine, alkyl bromide, trifluoromethyl |

| Substituent Count | Three distinct alkyl chains |

Historical Context of Trifluoroethylamine Derivatives in Organic Synthesis

The development of trifluoroethylamine derivatives represents a significant milestone in the evolution of organofluorine chemistry, with foundational work dating back to the 1940s. The synthesis of 2,2,2-trifluoroethylamine was first reported in 1943, establishing the groundwork for subsequent developments in this chemical class. This early work demonstrated the unique properties imparted by the trifluoromethyl group, including enhanced metabolic stability, altered electronic properties, and modified lipophilicity compared to non-fluorinated analogues.

The introduction of trifluoroethylamine motifs into organic synthesis gained momentum through the recognition of their value as amide isosteres. Research conducted in 2017 demonstrated efficient methods for introducing trifluoroethylamine functionality into heteroaromatic structures using readily available xanthate derivatives. This methodology enabled the synthesis of medicinally relevant trifluoroethylaminated heteroarenes containing diverse functional groups under mild reaction conditions, expanding the synthetic accessibility of these valuable compounds.

Iron porphyrin-catalyzed methodologies have emerged as particularly significant in the field of trifluoroethylamine synthesis. A notable advancement was reported in 2021, describing an iron porphyrin-catalyzed nitrogen-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This one-pot nitrogen-hydrogen insertion reaction proceeds through cascade diazotization and nitrogen-trifluoroethylation reactions, providing access to a wide range of nitrogen-trifluoroethylated anilines in good yields using readily available starting materials.

The mechanism of these transformations involves the formation of ferrous nitrosyl complexes that react with trifluoromethyl diazomethane intermediates. The iron porphyrin catalyst facilitates the formation of iron-carbene intermediates that are susceptible to nucleophilic attack by anilines, resulting in the desired nitrogen-trifluoroethylated products. This methodology has demonstrated excellent tolerance for both electron-withdrawing and electron-donating groups, making it applicable to diverse synthetic targets.

| Historical Milestone | Year | Significance |

|---|---|---|

| First trifluoroethylamine synthesis | 1943 | Established foundational chemistry |

| Xanthate-mediated heteroaryl functionalization | 2017 | Enabled mild reaction conditions |

| Iron porphyrin catalysis development | 2021 | Provided efficient one-pot methodology |

| Cascade diazotization protocols | 2021 | Expanded substrate scope significantly |

Significance of Bromopropyl and Isopropyl Substituents in Amine Chemistry

The incorporation of bromopropyl and isopropyl substituents in amine chemistry provides distinct advantages for synthetic applications and molecular design strategies. The 3-bromopropyl group serves as a versatile alkylating agent and synthetic handle, enabling further functionalization through nucleophilic substitution reactions. 3-Bromopropylamine hydrobromide, a related compound, demonstrates the utility of this functional group with applications in medicinal chemistry, biological research, and industrial processes.

The bromopropyl functionality is characterized by its high reactivity toward nucleophiles, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under appropriate reaction conditions. The three-carbon chain length provides optimal spacing between the nitrogen center and the bromide leaving group, allowing for effective intramolecular cyclization reactions when suitable nucleophilic sites are present within the same molecule.

Isopropylamine, represented by the propan-2-yl substituent, contributes significant steric bulk and electronic effects to the overall molecular architecture. As a secondary alkyl group, isopropyl substituents influence the basicity of the nitrogen center and affect the compound's conformational preferences. The branched nature of the isopropyl group provides steric hindrance that can be beneficial for controlling reaction selectivity and preventing undesired side reactions.

The combination of these substituents creates a compound with multiple reactive sites and diverse chemical behavior. The bromopropyl group enables alkylation reactions, cross-coupling processes, and cyclization chemistry, while the isopropyl group modulates the electronic and steric environment around the nitrogen center. This dual functionality makes such compounds valuable as intermediates in the synthesis of more complex molecular structures.

Piperidine derivatives containing bromopropyl substituents have been extensively studied, with compounds such as 3-(3-Bromopropyl)piperidine hydrobromide serving as important building blocks for pharmaceutical applications. The molecular structure of these compounds, characterized by the presence of bromopropyl groups attached to nitrogen-containing rings, significantly influences their chemical reactivity and biological interactions.

| Substituent Group | Key Properties | Synthetic Applications |

|---|---|---|

| 3-Bromopropyl | High nucleophile reactivity | Alkylation, cyclization, cross-coupling |

| Propan-2-yl (Isopropyl) | Steric bulk, electronic modulation | Selectivity control, conformational effects |

| Combined functionality | Multiple reactive sites | Complex molecular construction |

| Piperidine analogues | Enhanced biological activity | Pharmaceutical intermediate synthesis |